molecular formula C17H22N4O3S2 B2976376 4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 522606-45-7

4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2976376
CAS No.: 522606-45-7
M. Wt: 394.51
InChI Key: XMVYTFGXHSZIBP-UHFFFAOYSA-N
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Description

4-Cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS: 522606-45-7) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopentyl group at position 4, a 3-(morpholine-4-sulfonyl)phenyl group at position 5, and a thiol (-SH) group at position 2. Its molecular formula is C₁₇H₂₂N₄O₃S₂, with a molecular weight of 394.51 g/mol . It is commercially available from suppliers such as Santa Cruz Biotechnology and CymitQuimica, with prices ranging from $266/g to €1,845/5g .

Properties

IUPAC Name

4-cyclopentyl-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c22-26(23,20-8-10-24-11-9-20)15-7-3-4-13(12-15)16-18-19-17(25)21(16)14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVYTFGXHSZIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NNC2=S)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic conditions. The cyclopentyl group can be introduced through subsequent alkylation reactions, while the morpholine-sulfonyl group is often added via sulfonation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonyl oxides or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique triazole structure, featuring a cyclopentyl group and a morpholine sulfonyl phenyl moiety. The presence of a thiol group (-SH) at the 3-position of the triazole ring enhances its reactivity and potential for biological activity.

Properties and Structure

This compound has a molar mass of approximately 394.51 g/mol. The uniqueness of this compound lies in its specific combination of a cyclopentyl group and a sulfonamide moiety attached to a triazole ring, potentially leading to distinct biological activities.

Structure Features

  • Triazole Ring: The 1,2,4-triazole ring is a significant pharmacophore, known for interacting with biological receptors due to its hydrogen bonding capacity, dipole character, solidity, and solubility .
  • Cyclopentyl Group: This cyclic alkyl substituent contributes to the compound's overall structure and may influence its interactions with biological targets.
  • Morpholine Sulfonyl Phenyl Moiety: This complex substituent includes a morpholine ring and a sulfonyl group attached to a phenyl ring, which can modify the compound's electronic and steric properties.
  • Thiol Group: Located at the 3-position of the triazole ring, the thiol group (-SH) is crucial for the compound's reactivity and potential biological activity.

Scientific Research Applications

This compound is used in diverse scientific research applications, spanning chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block for synthesizing more complex molecules, making it a valuable intermediate in organic synthesis.

Biology

This compound can be used to study enzyme inhibitors or as a probe to investigate biological pathways.

Medicine

The compound has potential applications in developing new drugs because of its ability to interact with various biological targets, making it a candidate for therapeutic agents.

Industry

This compound can be used in producing specialty chemicals, agrochemicals, and other high-value products.

Triazoles in Biological Activities

Triazole derivatives, including this compound, exhibit a wide range of biological activities .

  • Antifungal Properties: Some triazole derivatives have shown significant antifungal activities against various fungal strains .
  • Anti-inflammatory Activity: Triazole compounds with an amino group on the triazole ring have been noted for their anti-inflammatory properties.
  • Antioxidant Properties: Triazole-3-thiol derivatives exhibit potential as free radical scavengers . Compounds with electron-donating functional groups display enhanced antioxidant capacity .

Data Table: Triazole Compounds and Their Properties

CompoundStructure FeaturesUnique Properties
1-(3-amino-1,2,4-triazol-4-yl)-2-(4-chlorophenyl)ethanoneContains an amino group on a triazoleKnown for anti-inflammatory activity
5-(3-morpholino)-1H-pyrazoleSimilar morpholine structureExhibits antifungal properties
2-(morpholino)-5-(triazolopyrimidine)Contains a pyrimidine ringTargets different enzyme pathways
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)Amino and Thiol groupsHeightened efficacy in scavenging DPPH radicals compared to AP
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)Amino and Thiol groups with pyridylLower efficacy in scavenging DPPH radicals compared to AT
5-substituted-4-amino-1,2,4-triazole-3-thioestersAmino and Thiol groups with thioestersSignificant antifungal activities against fungal strains like Aspergillus flavus and Aspergillu. fumigatus

Mechanism of Action

The mechanism by which 4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore. Key structural variations among analogs include:

Compound Name Substituents (Position 4/5) Molecular Weight (g/mol) Key Functional Groups References
Target Compound 4-Cyclopentyl, 5-(3-morpholine sulfonyl phenyl) 394.51 Morpholine sulfonyl, thiol
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl) 4-(2,4-Difluorophenyl), 5-(phenylsulfonyl phenyl) 430.41 Phenylsulfonyl, difluorophenyl
4-(4-Methoxyphenyl)-5-phenyl 4-(4-Methoxyphenyl), 5-phenyl 313.38 Methoxyphenyl, phenyl
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl 4-Phenyl, 5-(5-methylpyrazole) 299.35 Pyrazole, thiol
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-(trifluoromethyl benzylthio) 4-(4-Methylphenyl), 5-(trifluoromethyl benzylthio) 463.93 Trifluoromethyl, chlorophenyl

Key Observations :

  • The morpholine sulfonyl group in the target compound distinguishes it from analogs with simpler aryl or halogen substituents. This group may improve water solubility and target binding via hydrogen bonding .
  • Heterocyclic substituents (e.g., pyrazole in ) introduce additional hydrogen-bonding sites, which could modulate biological activity.

Biological Activity

4-Cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is an organic compound that exhibits a unique triazole structure with significant potential in medicinal chemistry. Its biological activities are primarily attributed to its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17H22N4O3S2C_{17}H_{22}N_{4}O_{3}S_{2}
  • Molar Mass : Approximately 394.51 g/mol
  • Key Functional Groups : Triazole ring, thiol group (-SH), cyclopentyl group, and morpholine sulfonyl moiety.

This structural composition contributes to its reactivity and biological activity, particularly in enzyme modulation and potential therapeutic effects against metabolic disorders such as obesity and diabetes .

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit specific enzymes. Notably, substituted triazoles have been shown to inhibit 11 β-hydroxysteroid dehydrogenase type 1 , which plays a crucial role in steroid metabolism and is linked to metabolic disorders.

Antioxidant Activity

A study on related triazole compounds demonstrated significant antioxidant capabilities measured through DPPH and ABTS assays. For instance, certain derivatives exhibited IC50 values comparable to ascorbic acid, indicating their potential as effective antioxidants .

Antibacterial and Antifungal Properties

Triazole derivatives generally exhibit broad-spectrum antibacterial activity. In vitro studies have shown that compounds derived from similar structures can effectively target both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated high binding affinities in molecular docking studies against bacterial enzyme targets, suggesting robust antibacterial mechanisms .

Comparative Biological Activity Table

Compound Biological Activity IC50 Value Reference
4aAntioxidant0.397 μM
47fAnticancer (HCT-116)6.2 μM
69cCytotoxic (MCF-7)Higher than 67c

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives, including those structurally similar to this compound. The results indicated that certain compounds exhibited significant activity against Candida albicans and other pathogens, underscoring the therapeutic potential of these triazoles in treating infections .

Cancer Research

Research has highlighted the anticancer properties of triazole derivatives. Compounds synthesized from triazole structures were tested against multiple cancer cell lines. Notably, compound 47f showed promising results against colon carcinoma cells with an IC50 value of 6.2 μM, suggesting its potential for further development as an anticancer agent .

The biological activity of this compound likely involves:

  • Enzyme Interaction : Modulating enzyme activities that are pivotal in metabolic pathways.
  • Receptor Binding : Interacting with specific receptors to elicit pharmacological effects.
    These mechanisms are essential for understanding the compound's therapeutic applications and guiding future research directions.

Q & A

Basic: What synthetic methodologies are optimized for preparing 4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol?

Answer:
Microwave-assisted synthesis is a preferred method for triazole derivatives, as it enhances reaction efficiency and purity. For example, analogous compounds (e.g., 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol) are synthesized in isopropanol with NaOH, using alkylation agents like (3-bromopropyl)benzene under controlled microwave conditions (60–80°C, 400–600 W) . Key steps include:

  • Reagent stoichiometry: 1:1 molar ratio of triazole-thiol precursor to alkylating agent.
  • Purification: Post-reaction, products are isolated via vacuum distillation and recrystallized using ethanol/water mixtures.
  • Validation: Reaction completion is confirmed via TLC and GC-MS .

Basic: How is structural characterization performed for this compound?

Answer:
A multi-technique approach ensures accurate structural confirmation:

  • Elemental analysis (CHNS): Validates empirical formulas (e.g., C, H, N, S content) using instruments like Elementar Vario L Cube .
  • ¹H NMR (400 MHz, DMSO-d₆): Assigns proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.1 ppm, morpholine sulfonyl protons at δ 3.0–3.6 ppm) .
  • LC-MS/GC-MS: Determines molecular ion peaks (e.g., [M+H]+) and assesses purity (>95%) .

Advanced: How do substituents (e.g., cyclopentyl, morpholine sulfonyl) influence bioactivity?

Answer:
Substituent effects are analyzed via structure-activity relationship (SAR) studies :

  • Cyclopentyl group: Enhances lipophilicity, improving membrane permeability (logP increases by ~1.2 vs. non-cyclic analogs) .
  • Morpholine sulfonyl: Introduces hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites). In related triazoles, sulfonyl groups boost antiradical activity (e.g., 88.89% scavenging at 1 mM) .
  • Methodological validation: Replace substituents systematically (e.g., cyclohexyl vs. cyclopentyl) and compare bioactivity using standardized assays (e.g., DPPH radical scavenging) .

Advanced: What computational strategies are used to predict target interactions?

Answer:
Molecular docking (e.g., AutoDock Vina) and dynamics simulations prioritize binding hypotheses:

  • Target selection: Helicases (e.g., SARS-CoV-2 M-nsp13) or antioxidant enzymes (e.g., SOD) are common targets for triazoles .
  • Docking parameters: Grid boxes centered on active sites (20 ų), 30 conformers per ligand, and scoring via binding energy (ΔG ≤ -8.0 kcal/mol indicates strong binding) .
  • Validation: Compare docking poses with crystallographic data (RMSD ≤ 2.0 Å) .

Advanced: How to resolve contradictions in biological data (e.g., variable antiradical activity)?

Answer:
Contradictions arise from assay conditions or substituent effects. Mitigation strategies include:

  • Standardized protocols: Fix concentration ranges (e.g., 1×10⁻⁴ to 1×10⁻³ M) and use reference antioxidants (e.g., ascorbic acid) .
  • Data normalization: Express activity as % inhibition relative to controls. For example, 4-amino-5-(thiophen-2-ylmethyl) derivatives show 53.78–88.89% activity across concentrations .
  • Mechanistic studies: Use ESR spectroscopy to confirm radical scavenging pathways (e.g., HAT vs. SET mechanisms) .

Advanced: What pharmacological optimization strategies apply to this compound?

Answer:
Focus on ADME and toxicity profiling:

  • Lipinski’s Rule compliance: Ensure MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, acceptors ≤ 10 .
  • In vitro assays:
    • Cytotoxicity: MTT assay on HepG2 cells (IC50 ≥ 50 µM desired) .
    • Microsomal stability: Incubate with liver microsomes (t½ ≥ 30 mins) .
  • In silico tools: SwissADME predicts bioavailability (e.g., 70% intestinal absorption) .

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